molecular formula C19H28BNO3 B1415816 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide CAS No. 2246818-94-8

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide

Cat. No.: B1415816
CAS No.: 2246818-94-8
M. Wt: 329.2 g/mol
InChI Key: ZUBJLQZFVOOJLR-UHFFFAOYSA-N
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Description

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide: is a chemical compound that features a boronic ester group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide typically involves the formation of the boronic ester group followed by its attachment to the phenyl ring and subsequent coupling with cyclohexanecarboxamide. One common method involves the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective palladium catalysts and ligands to ensure high yields and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and reaction time management .

Chemical Reactions Analysis

Types of Reactions: N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic ester group interacts with palladium catalysts, facilitating the transfer of the phenyl group to various substrates. This mechanism is crucial in organic synthesis, enabling the formation of complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h10-14H,5-9H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBJLQZFVOOJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide
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Reactant of Route 2
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide

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